2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a pyrimidine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-bromo-N-(2-bromoethyl)benzamide with 2-(pyrimidin-2-yl)-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF, ethanol, or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The pyrimidine and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution and imidazole ring structure.
Uniqueness
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to the combination of its bromine atom, pyrimidine ring, and imidazole ring, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in the synthesis of novel pharmaceuticals and materials.
Properties
IUPAC Name |
2-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-5-2-1-4-12(13)16(23)21-9-11-22-10-8-20-15(22)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESOZWDBQILBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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